molecular formula C₁₇H₁₉N₅O₄ B1146335 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose CAS No. 476371-76-3

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose

Cat. No.: B1146335
CAS No.: 476371-76-3
M. Wt: 357.36
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Description

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole intermediate, followed by its reaction with a suitable benzyl derivative and subsequent cyclization to form the pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-D]pyrimidine
  • 3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-yl)phenol

Uniqueness

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is unique due to its specific benzyl and ribofuranose moieties, which may confer distinct biological activities compared to other pyrazolopyrimidines .

Properties

IUPAC Name

(2R,4R,5R)-2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)/t11-,13+,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFBXNKTEDTNPF-NUKIEUHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)[C@H]4C([C@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746986
Record name 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476371-76-3
Record name 3-Benzyl-1-[(2xi)-beta-D-threo-pentofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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